1,3-Dibromo-5-iodo-2-methoxybenzene
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Overview
Description
1,3-Dibromo-5-iodo-2-methoxybenzene is an organic compound with the molecular formula C7H5Br2IO. It is a derivative of benzene, where the hydrogen atoms at positions 1, 3, and 5 are substituted with bromine and iodine atoms, and the hydrogen atom at position 2 is substituted with a methoxy group. This compound is known for its unique chemical properties and is used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dibromo-5-iodo-2-methoxybenzene can be synthesized through a multi-step process involving the bromination and iodination of 2-methoxybenzene. The typical synthetic route includes:
Bromination: 2-methoxybenzene is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce bromine atoms at the 1 and 3 positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, reaction time, and the use of high-purity reagents .
Chemical Reactions Analysis
Types of Reactions
1,3-Dibromo-5-iodo-2-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents like ethanol or dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted benzene derivatives, while oxidation and reduction reactions can yield different oxidized or reduced forms of the compound .
Scientific Research Applications
1,3-Dibromo-5-iodo-2-methoxybenzene has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is used in the study of biological systems and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-dibromo-5-iodo-2-methoxybenzene involves its interaction with specific molecular targets and pathways. The bromine and iodine atoms, along with the methoxy group, contribute to the compound’s reactivity and ability to form stable complexes with other molecules. These interactions can modulate various biochemical pathways and processes, making the compound useful in research and potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
1,3-Dibromo-2-iodo-5-methoxybenzene: A closely related compound with similar chemical properties and applications.
1,3-Dibromo-5-methoxybenzene: Lacks the iodine atom, resulting in different reactivity and applications.
1,3-Dibromo-5-iodobenzene: Lacks the methoxy group, leading to variations in chemical behavior and uses.
Uniqueness
1,3-Dibromo-5-iodo-2-methoxybenzene is unique due to the presence of both bromine and iodine atoms along with a methoxy group on the benzene ring. This combination of substituents imparts distinct chemical properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
1,3-dibromo-5-iodo-2-methoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2IO/c1-11-7-5(8)2-4(10)3-6(7)9/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLTMDWOLFGTLDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Br)I)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2IO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.83 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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